1-(4-Methoxybenzyl)-1H-imidazol-5-amine
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Overview
Description
1-(4-Methoxybenzyl)-1H-imidazol-5-amine is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1H-imidazol-5-amine typically involves the reaction of 4-methoxybenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of ultrasound or microwave irradiation can accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde
- 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-(4-Methoxybenzyl)-1H-imidazol-5-amine is unique due to its imidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde, it may exhibit different reactivity and binding affinities due to the presence of the imidazole ring. This uniqueness makes it valuable for specific applications where imidazole derivatives are preferred .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]imidazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12/h2-6,8H,7,12H2,1H3 |
InChI Key |
BTQNUWNPUCYTCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C2N |
Origin of Product |
United States |
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